7-脱氮-2'-脱氧黄嘌呤核苷

描述

Synthesis Analysis

7-Deaza-2'-deoxyxanthosine is synthesized using various chemical processes. For instance, the synthesis of 7-halogenated derivatives of 7-deaza-2′-deoxyxanthosine involves nucleophilic displacement under alkaline conditions, and the halogenated derivatives show a decreased S-conformer population of the sugar moiety compared to the nonhalogenated form (Seela & Shaikh, 2004). Additionally, a protection-free “one-pot, three-step” chemical synthesis has been described, offering a simple and efficient route to synthesize variants like 7-deaza-2′-deoxyguanosine-5′-triphosphate (KoreAnilkumar et al., 2013).

Molecular Structure Analysis

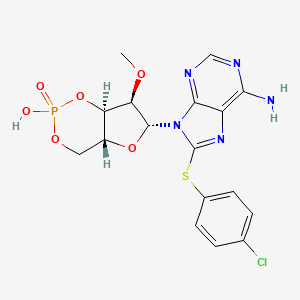

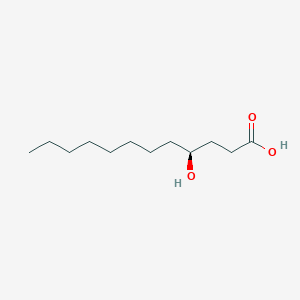

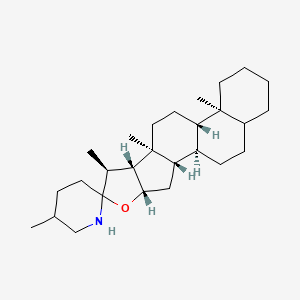

The molecular structure of 7-deaza-2'-deoxyxanthosine features a pyrrolo[2,3-d]pyrimidine ring instead of the typical purine ring found in natural nucleosides. This structural difference influences its base pairing and stacking interactions within DNA. Crystal structure analysis reveals various sugar puckers and conformations depending on the specific substituents and modifications of the molecule (Seela et al., 1997).

Chemical Reactions and Properties

The chemical reactivity of 7-deaza-2'-deoxyxanthosine is influenced by its unique purine analog structure. It forms stronger triplexes when replacing natural nucleosides in DNA. The compound exhibits different reactivity patterns due to the absence of the nitrogen atom at the 7 position, affecting hydrogen bonding and stacking interactions. This property is utilized in various molecular biology applications, such as in the synthesis of oligonucleotides (Milligan et al., 1993).

科学研究应用

DNA 结构研究

7-脱氮-2'-脱氧黄嘌呤核苷 (7-脱氮-dX) 用于结构研究,以研究当关键结构元素改变时对 DNA 的影响 . 作为胸腺嘧啶的嘌呤类似物,它在影响三链体 DNA 结构方面显示出希望 . 该化合物与 2,4-二氨基嘧啶核苷类似物形成非标准碱基对,为深入了解 DNA 相互作用和稳定性提供了见解 .

异头型 DNA 研究

在异头型 DNA 研究领域,7-脱氮-dX 已被功能化,带有可点击侧链,用于同手性和异手性双螺旋 . 该应用对核酸化学、化学生物学和 DNA 材料科学具有重要意义,因为它允许探索 DNA 修饰及其对遗传过程的影响 .

分子生物学

7-脱氮-2'-脱氧黄嘌呤核苷在 DNA 和 tRNA 的分子生物学中发挥着多方面的作用。它参与微调翻译效率和调节密码子-反密码子相互作用。 其修饰有助于细胞抵抗压力和生物体的适应性 .

生物技术影响

该化合物可被功能化的能力为生物技术打开了潜在的应用,特别是在开发新的基于 DNA 的材料方面。 7-脱氮-dX 的可点击侧链和庞大的点击加合物在异头型 DNA 的沟槽中很好地容纳,这可能导致创新的生物技术工具和方法 .

医学研究

在医学研究中,正在探索 7-脱氮-dX 对 DNA 结构的影响,特别是在三链体形成方面。 其独特的配对特性可能对治疗剂的开发和遗传疾病的研究有影响 .

药物开发

7-脱氮-2'-脱氧黄嘌呤核苷正在研究其在药物开发中的潜力。 其结构类似物和衍生物可用于创建与 DNA 以特定方式相互作用的新药,为药物设计和开发提供新的途径 .

作用机制

Target of Action

7-Deaza-2’-deoxyxanthosine (7-deaza-dX) is a purine analogue of thymidine . It primarily targets DNA, specifically the poly-purine DNA sequences . It forms non-standard base pairs with a 2,4-diaminopyrimidine nucleoside analogue .

Mode of Action

7-Deaza-2’-deoxyxanthosine interacts with its targets by forming triple helices in an anti-parallel orientation with respect to the poly-purine strand of the target DNA . It forms dzaX:AT triplets . This interaction results in increased stability of the oligodeoxynucleotides (ODNs) hybridized to RNA .

Biochemical Pathways

The modified nucleosides 2’-deoxy-7-cyano- and 2’-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway . This pathway involves the dpd gene cluster, which encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .

Pharmacokinetics

It’s known that the compound shows high affinity to the target sequence under physiological k+ and mg++ concentrations and at ph 72 . The substitution of 7-deaza-2’-deoxyguanosine for G substantially decreases the capacity of the ODNs to form triple helices under physiological conditions .

Result of Action

The result of the action of 7-Deaza-2’-deoxyxanthosine is an increased stability of the ODNs hybridized to RNA . An ODN containing pdG is approximately 6 times more active than the unmodified ODN . This increased potency is the result of a decreased rate of intracellular dissociation of the double helix .

Action Environment

The action of 7-Deaza-2’-deoxyxanthosine is influenced by environmental factors such as the presence of monovalent salts. In the absence of added monovalent salts, both ODNs show high affinity to the target sequence . The compound may be unique in its ability to enhance triple helix formation in the anti-parallel motif .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Anomeric base pairs in heterochiral DNA with strands in the α-d and β-d configurations and homochiral DNA with both strands in α-d configuration were functionalized. The α-d anomers of 2’-deoxyuridine and 7-deaza-2’-deoxyadenosine were synthesized and functionalized with clickable octadiynyl side chains . This shows that anomeric DNAs can be functionalized in the same way as canonical DNA for potential applications in nucleic acid chemistry, chemical biology, and DNA material science .

属性

IUPAC Name |

7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCOIQLTGGBRJE-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC(=O)NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473816 | |

| Record name | 7-Deaza-2'-deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96022-82-1 | |

| Record name | 7-Deaza-2'-deoxyxanthosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)

![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)